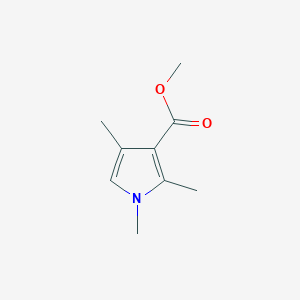

Methyl 1,2,4-trimethylpyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

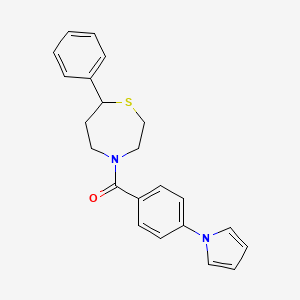

Übersicht

Beschreibung

“Methyl 1,2,4-trimethylpyrrole-3-carboxylate” is an organic compound with the molecular formula C9H13NO2 . It is also known as MTMPC. The CAS Number for this compound is 14186-59-5 .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 . The molecular weight of this compound is 167.21 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 167.21 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Lewis Acid-Mediated Carboxylation

Methyl 1,2,4-trimethylpyrrole-3-carboxylate demonstrates utility in the field of organic synthesis, particularly in the Lewis acid-mediated carboxylation of arenes with CO2. Nemoto et al. (2009) explored this application, highlighting the regioselective carboxylation of pyrroles using dialkylaluminum chlorides under CO2 pressure. This process affords pyrrole-2-carboxylic acids with significant yields (Nemoto et al., 2009).

Synthesis of Analgesics

Waters (1977) discussed the synthesis of 2,4,5-trimethylpyrrole-3-carboxylic acid esters for analgesic applications. This research indicates the potential of these compounds in pharmacological contexts, especially in pain management (Waters, 1977).

Trail Pheromone in Ant Species

In the field of entomology, methyl 4-methylpyrrole-2-carboxylate has been identified as a volatile trail pheromone in leaf-cutting ants, Atta cephalotes. This discovery by Riley et al. (1974) offers insights into insect communication and behavior (Riley et al., 1974).

Synthesis of Pyrrole Derivatives

Further research on the synthesis of pyrrole derivatives includes the work of Lin and Liu (1984), who developed a method to couple the trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with other compounds, leading to the formation of various pyrrole derivatives (Lin & Liu, 1984).

Organic Chemistry and Catalysis

The applications in organic chemistry and catalysis are also significant. Galenko et al. (2015) demonstrated the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, showcasing the compound's versatility in chemical synthesis (Galenko et al., 2015).

Asymmetric Michael Additions

In the context of asymmetric synthesis, methyl 4-aminopyrrolidine-2-carboxylate esters have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes, as explored by Ruiz-Olalla et al. (2015). This research highlights the potential for these compounds in enantioselective synthesis (Ruiz-Olalla et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 1,2,4-trimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXORKKJCWCLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)

![(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide](/img/structure/B2473874.png)

![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)

![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)

![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B2473878.png)

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473881.png)

![Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B2473885.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)